molecular formula C7H14ClNO2 B2998222 (3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride CAS No. 1227916-83-7

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride

Cat. No.: B2998222
CAS No.: 1227916-83-7
M. Wt: 179.64
InChI Key: NJNNMKIITLUFIE-IBTYICNHSA-N
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Description

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride is a chemical compound with a unique structure that makes it valuable in various scientific and industrial applications This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride typically involves the use of starting materials such as piperidine derivatives. One common method involves the reduction of a precursor compound followed by the introduction of the methyl and carboxylic acid groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This may involve continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogens, alkylating agents, and other reagents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, and halogenated compounds

Scientific Research Applications

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: In the study of enzyme mechanisms and as a potential inhibitor or activator of specific biological pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3S,6R)-6-Methylmorpholine-3-carboxylic acid hydrochloride: A structurally similar compound with a morpholine ring instead of a piperidine ring.

    (3S,6R)-Methyl 6-Methylpiperidine-3-carboxylate hydrochloride: A derivative with an ester group instead of a carboxylic acid group.

Uniqueness

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance.

Properties

IUPAC Name

(3S,6R)-6-methylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNNMKIITLUFIE-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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